![molecular formula C20H23NO3S B12601059 1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine CAS No. 916976-43-7](/img/structure/B12601059.png)
1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine is a complex organic compound that features a piperidine ring substituted with a methanesulfonyl group and a methoxyphenyl-phenylmethylidene moiety
Preparation Methods
The synthesis of 1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation reactions using methanesulfonyl chloride in the presence of a base.
Attachment of the Methoxyphenyl-Phenylmethylidene Moiety: This step involves a condensation reaction between the piperidine derivative and the appropriate methoxyphenyl-phenylmethylidene precursor under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the methanesulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine include:
1-(Methanesulfonyl)-4-phenylpiperidine: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.
4-[(3-Methoxyphenyl)(phenyl)methylidene]piperidine:
The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical reactivity and potential biological activities.
Properties
CAS No. |
916976-43-7 |
|---|---|
Molecular Formula |
C20H23NO3S |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
4-[(3-methoxyphenyl)-phenylmethylidene]-1-methylsulfonylpiperidine |
InChI |
InChI=1S/C20H23NO3S/c1-24-19-10-6-9-18(15-19)20(16-7-4-3-5-8-16)17-11-13-21(14-12-17)25(2,22)23/h3-10,15H,11-14H2,1-2H3 |
InChI Key |
DTMRYIPBDDEDBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=C2CCN(CC2)S(=O)(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12600996.png)


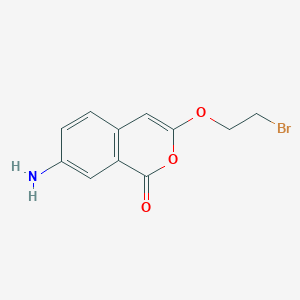

![5-({1-[2,3-Bis(tetradecanoyloxy)propyl]-3-oxo-3H-phenoxazin-7-yl}oxy)-5-oxopentanoate](/img/structure/B12601016.png)
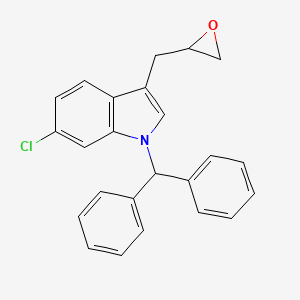
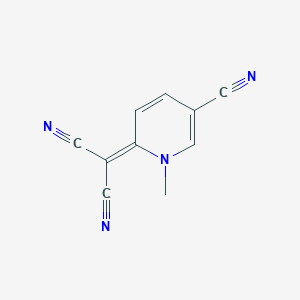
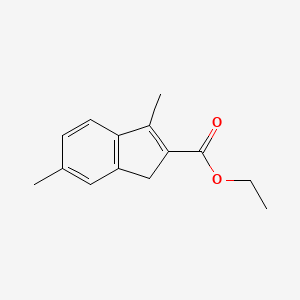
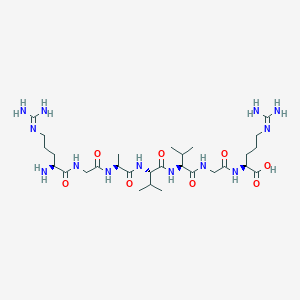
![Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)-](/img/structure/B12601050.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenylpropoxy)phenyl]benzamide](/img/structure/B12601053.png)
![N-(6-Amino-5-chloropyridin-3-yl)-5-[3-(cyano-dimethylmethyl)benzoylamino]-2-methylbenzamide](/img/structure/B12601056.png)
